3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(5-bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-7(10)14-4-6/h3-4H,11H2,1-2H3 |
InChI Key |
DLUNNVACDCCSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=COC(=C2)Br)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions involving pyrazole formation and methylation to yield the final product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as conducting polymers and other functional materials.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-5-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine with structurally similar compounds (Table 1), followed by detailed discussions.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Bromofuran vs. Bromophenyl : The target compound’s 5-bromofuran substituent introduces an oxygen atom into the aromatic system, enhancing electron-withdrawing effects compared to bromophenyl analogs. This may reduce electron density at the pyrazole ring, affecting binding interactions in biological systems .
- Alkyl vs. Aryl Substituents : The ethoxyethyl group in 3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine increases hydrophilicity, contrasting with the hydrophobic bromophenyl or bromofuran moieties .
Spectral and Physicochemical Data
NMR/IR Profiles :
- 3-(3-Bromophenyl)-1H-pyrazol-5-amine exhibits characteristic ¹H-NMR signals at δ 5.75 (s, CH) and 7.05–7.76 (m, Ar-H), with NH₂ protons at δ 4.31 . Similar signals are expected for the target compound, though the furan oxygen may deshield adjacent protons.
- IR spectra of 3-methyl-1H-pyrazol-5-amine show NH₂ stretching at 3341 cm⁻¹, a feature shared across pyrazol-5-amine derivatives .
Molecular Weight and Solubility :
- Brominated aryl/heteroaryl derivatives (e.g., 266.14 g/mol for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine ) have higher molecular weights than alkyl-substituted analogs (e.g., 183.25 g/mol for the ethoxyethyl derivative ), likely reducing aqueous solubility.
Biological Activity
3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine, with the CAS number 1878135-89-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
The molecular formula of 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine is , with a molecular weight of 256.10 g/mol. The compound features a brominated furan ring and a pyrazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1878135-89-7 |
| Molecular Formula | C9H10BrN3O |
| Molecular Weight | 256.10 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction between 5-bromofuran and 1,4-dimethylpyrazole under controlled conditions. The procedure often utilizes standard organic synthesis techniques, including solvent-free methods or microwave-assisted reactions to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, pyrazole derivatives have been evaluated against various bacterial strains, demonstrating varying degrees of efficacy.
In one study, derivatives showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of the pyrazole and furan rings may enhance their antibacterial properties .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activities. Research has shown that similar pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with a pyrazole core have been reported to exhibit cytotoxic effects against different cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a recent antimicrobial evaluation study, various pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
Another study focused on the anticancer potential of pyrazole derivatives in human breast cancer cell lines. The results showed that compounds similar to 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine induced significant apoptosis at concentrations as low as 10 µM, highlighting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(5-Bromofuran-3-yl)-1,4-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclocondensation of bromofuran derivatives with pyrazole precursors. Key steps include:
- Step 1 : Formation of the pyrazole core via reaction of hydrazines with β-diketones or α,β-unsaturated ketones under reflux (e.g., ethanol, 80°C, 12–24 hours) .
- Step 2 : Bromofuran coupling via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Yield Optimization : Use high-purity starting materials, inert atmospheres (N₂/Ar), and controlled stoichiometry (1:1.2 molar ratio for bromofuran derivatives) to minimize side reactions .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Techniques :
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between bromofuran and pyrazole rings) .
- NMR Spectroscopy :
- ¹H NMR : Identifies methyl groups (δ 2.3–2.5 ppm) and amine protons (δ 5.1–5.3 ppm, broad).
- ¹³C NMR : Confirms bromofuran C-Br coupling (δ 110–120 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.05) .
Q. What protocols ensure purity assessment suitable for biological testing?
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to achieve >95% purity .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Strategy :
- Electron-Withdrawing Groups : Replace bromine with Cl or CF₃ to modulate electrophilicity .
- Pyrazole Substitution : Introduce methyl or phenyl groups at position 1 to enhance lipophilicity and membrane permeability .
- Data-Driven Example : Analog 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine showed 2× higher antimicrobial activity than the parent compound, attributed to fluorine’s electronegativity enhancing target binding .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in ¹H NMR signals for NH₂ protons (e.g., unexpected splitting) may arise from tautomerism or solvent effects.
- Resolution :
- Perform variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
- Compare DFT-calculated chemical shifts with experimental data .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or kinase targets.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns simulations in GROMACS) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
